molecular formula C15H16FN3O B12189409 [6-(4-Fluorophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine

[6-(4-Fluorophenyl)pyridazin-3-yl](oxolan-2-ylmethyl)amine

Cat. No.: B12189409
M. Wt: 273.30 g/mol
InChI Key: KAPSIAJCVNIOMY-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)pyridazin-3-ylamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a 4-fluorophenyl group and an oxolan-2-ylmethylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)pyridazin-3-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the 4-fluorophenyl group and the oxolan-2-ylmethylamine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)pyridazin-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(4-Fluorophenyl)pyridazin-3-ylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)pyridazin-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-(4-Fluorophenyl)pyridazin-3-ylamine apart is its unique combination of a pyridazine ring with a 4-fluorophenyl group and an oxolan-2-ylmethylamine moiety

Properties

Molecular Formula

C15H16FN3O

Molecular Weight

273.30 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyridazin-3-amine

InChI

InChI=1S/C15H16FN3O/c16-12-5-3-11(4-6-12)14-7-8-15(19-18-14)17-10-13-2-1-9-20-13/h3-8,13H,1-2,9-10H2,(H,17,19)

InChI Key

KAPSIAJCVNIOMY-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NN=C(C=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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